molecular formula C13H16BClF2O2 B6167938 2-[5-chloro-2-(difluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 2744224-88-0

2-[5-chloro-2-(difluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B6167938
CAS No.: 2744224-88-0
M. Wt: 288.5
InChI Key:
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Description

2-[5-chloro-2-(difluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a chemical compound with the molecular formula C13H16BClF2O2 and a molecular weight of 288.53 g/mol . This compound is known for its unique structure, which includes a boron-containing dioxaborolane ring and a difluoromethyl-substituted phenyl group. It is commonly used in organic synthesis, particularly in the field of medicinal chemistry.

Preparation Methods

The synthesis of 2-[5-chloro-2-(difluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 5-chloro-2-(difluoromethyl)phenylboronic acid with 2,2,6,6-tetramethyl-1,3-dioxane-4,5-dione under specific conditions . The reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst. The reaction conditions include heating the mixture to a temperature of around 80-100°C for several hours. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

2-[5-chloro-2-(difluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include palladium catalysts, bases such as potassium carbonate or sodium hydroxide, and solvents like tetrahydrofuran or dimethylformamide. Major products formed from these reactions include various substituted phenyl derivatives and boronic acid esters.

Scientific Research Applications

2-[5-chloro-2-(difluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[5-chloro-2-(difluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its ability to participate in various chemical reactions, particularly cross-coupling reactions. The boron atom in the dioxaborolane ring acts as a Lewis acid, facilitating the formation of carbon-carbon bonds. The difluoromethyl group enhances the compound’s reactivity and stability, making it a valuable reagent in organic synthesis .

Comparison with Similar Compounds

Similar compounds to 2-[5-chloro-2-(difluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane include:

The uniqueness of this compound lies in its combination of a boron-containing dioxaborolane ring and a difluoromethyl-substituted phenyl group, which imparts distinct reactivity and stability properties.

Properties

CAS No.

2744224-88-0

Molecular Formula

C13H16BClF2O2

Molecular Weight

288.5

Purity

95

Origin of Product

United States

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